molecular formula C20H24INO4 B8100925 N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide CAS No. 2748301-01-9

N-(4-iodo-2,5-dimethoxyphenethyl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B8100925
CAS No.: 2748301-01-9
M. Wt: 469.3 g/mol
InChI Key: WLKCOPSXQXTYQN-UHFFFAOYSA-N
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Description

N-acetyl 25I-NBOMe, also known as N-[2-(4-iodo-2,5-dimethoxy-phenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide, is a synthetic compound classified as a phenethylamine derivative. It is structurally related to 25I-NBOMe, a well-known hallucinogenic substance. N-acetyl 25I-NBOMe is characterized by its off-white solid appearance and has been reported to exhibit hallucinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl 25I-NBOMe involves the acetylation of 25I-NBOMe. The process typically starts with 25I-NBOMe, which is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-acetyl 25I-NBOMe are not well-documented due to its classification as a research chemical. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potent effects.

Chemical Reactions Analysis

Types of Reactions

N-acetyl 25I-NBOMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-acetyl 25I-NBOMe has been primarily used in scientific research to study its pharmacological effects and potential therapeutic applications. Its hallucinogenic properties make it a subject of interest in neuropharmacology and psychopharmacology research. Additionally, it has been used in forensic science for the development of analytical methods to detect and identify novel psychoactive substances .

Mechanism of Action

The mechanism of action of N-acetyl 25I-NBOMe involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a potent agonist, leading to the activation of these receptors and subsequent alterations in neurotransmitter release. This interaction is responsible for the compound’s hallucinogenic effects. The compound also affects other neurotransmitter systems, including dopamine and glutamate pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl 25I-NBOMe is unique due to its acetylated structure, which may influence its pharmacokinetic properties and metabolic stability. This modification can potentially alter its potency, duration of action, and safety profile compared to its non-acetylated counterparts .

Properties

IUPAC Name

N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24INO4/c1-14(23)22(13-16-7-5-6-8-18(16)24-2)10-9-15-11-20(26-4)17(21)12-19(15)25-3/h5-8,11-12H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCOPSXQXTYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1=CC(=C(C=C1OC)I)OC)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342203
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-N-(2-methoxybenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2748301-01-9
Record name N-[2-(4-Iodo-2,5-dimethoxyphenyl)ethyl]-N-(2-methoxybenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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